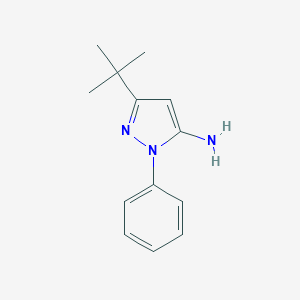

3-tert-butyl-1-phenyl-1H-pyrazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

5-tert-butyl-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-13(2,3)11-9-12(14)16(15-11)10-7-5-4-6-8-10/h4-9H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWSTBBSSBVVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354373 | |

| Record name | 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126208-61-5 | |

| Record name | 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 126208-61-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The core of this document is a detailed, step-by-step protocol for the most common and efficient synthesis route: the acid-catalyzed cyclocondensation of pivaloylacetonitrile and phenylhydrazine. The underlying reaction mechanism is elucidated, and key experimental parameters are discussed to ensure reproducible and high-yield synthesis. This guide is intended to serve as a practical resource for researchers and professionals engaged in the design and development of novel bioactive molecules.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole moiety is a privileged scaffold in medicinal and agricultural chemistry, renowned for its diverse biological activities.[1][2] Compounds incorporating this heterocyclic system have demonstrated a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.[3] The specific compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics and crop protection agents.[3] Its structural features, including the bulky tert-butyl group and the phenyl substituent, can significantly influence the physicochemical properties and biological target interactions of its derivatives.

The Core Synthesis: Cyclocondensation of a β-Ketonitrile and Hydrazine

The most direct and widely employed method for the synthesis of this compound is the reaction between a β-ketonitrile, specifically pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile), and phenylhydrazine.[1][4][5] This reaction is a classic example of 5-aminopyrazole synthesis, which proceeds through a well-established mechanism.[1]

Unraveling the Mechanism

The reaction mechanism involves a two-step sequence:

-

Hydrazone Formation: The initial step is the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on the electrophilic carbonyl carbon of pivaloylacetonitrile.[1][6] This is typically acid-catalyzed to activate the carbonyl group, leading to the formation of a phenylhydrazone intermediate with the elimination of a water molecule.[7][8]

-

Intramolecular Cyclization: The second step involves an intramolecular nucleophilic attack by the other nitrogen atom of the hydrazone onto the carbon of the nitrile group.[1] This cyclization step results in the formation of the stable five-membered pyrazole ring, yielding the final 5-aminopyrazole product.

The overall transformation is a robust and high-yielding method for constructing the desired heterocyclic core.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of 5-amino-3-tert-butyl-1-phenyl-pyrazole and related analogs.[4][9]

Materials and Reagents

| Reagent | Formula | Molecular Weight | Quantity (molar eq.) |

| Pivaloylacetonitrile | C7H11NO | 125.17 g/mol | 1.0 eq. |

| Phenylhydrazine | C6H8N2 | 108.14 g/mol | 1.0 eq. |

| Ethanol | C2H5OH | 46.07 g/mol | Solvent |

| Acetic Acid | CH3COOH | 60.05 g/mol | Catalyst |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pivaloylacetonitrile (1.0 eq.) and ethanol.[4]

-

Addition of Reagents: While stirring, add phenylhydrazine (1.0 eq.) to the mixture, followed by the addition of acetic acid as a catalyst.[4]

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for approximately 5 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Drying: Dry the purified solid product under vacuum to obtain this compound.

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization and Validation

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of all expected proton and carbon signals.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.[9]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine group.

-

Melting Point Analysis: To assess the purity of the final product.

Conclusion

The synthesis of this compound via the cyclocondensation of pivaloylacetonitrile and phenylhydrazine is a reliable and efficient method for producing this valuable chemical intermediate. This guide provides a detailed protocol and mechanistic understanding to aid researchers in the successful synthesis and application of this compound in their drug discovery and development endeavors.

References

- PrepChem.com. Preparation of the intermediate 5-amino-3-t-butyl-1-phenyl-pyrazole. [Link]

- Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

- Recent advances in the synthesis of new pyrazole deriv

- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

- MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

- Recent advances in the application of β-ketonitriles as multifunctional intermedi

- NIH. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. [Link]

- Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

- ResearchGate. (PDF) 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. [Link]

- PubChem. This compound. [Link]

- MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

- ResearchGate. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

- NIH. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

- Royal Society of Chemistry. Rediscovering Bacon's hydrazine/phenylhydrazine mediated cyclization of 2,2′-dicarbonylbi(hetero)aryls: construction of (5-azo)-/indazolo[2,3-a]quinolines. [Link]

- NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ

- Chemistry Stack Exchange. Reaction mechanism of phenylhydrazine with carbonyl. [Link]

- ResearchGate. (PDF)

- ResearchGate. Reaction of model reagents (benzaldehyde, phenylhydrazine, and DMAD)

- YouTube. Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. [Link]

- PubMed.

- International Journal of Advanced Research in Science, Communication and Technology.

- ResearchGate. Reaction of aldehydes (1a–s) with phenylhydrazine (2) and malononitrile.... [Link]

Sources

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. prepchem.com [prepchem.com]

- 5. soc.chim.it [soc.chim.it]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-butyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole ring system is a prominent structural motif in a vast array of pharmaceutically active compounds, agrochemicals, and functional materials.[1] The presence of a bulky tert-butyl group at the 3-position and a phenyl substituent at the 1-position of the pyrazole ring, combined with a reactive amino group at the 5-position, bestows this molecule with unique physicochemical properties and versatile reactivity. This makes it a valuable building block and intermediate in the synthesis of more complex molecular architectures, particularly in the realm of drug discovery and development. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering insights for researchers and scientists working in organic synthesis and medicinal chemistry.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇N₃ | |

| Molecular Weight | 215.29 g/mol | |

| Appearance | Expected to be a solid | |

| Melting Point | Not explicitly reported; a related compound, 3-tert-butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine, has a melting point of 89-93 °C.[1] | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | N/A |

| CAS Number | 100290-76-2 | N/A |

Synthesis of this compound

The synthesis of this compound typically proceeds through a well-established route for pyrazole formation: the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. In this case, the reaction involves phenylhydrazine and 4,4-dimethyl-3-oxopentanenitrile, a β-ketonitrile.

Experimental Protocol:

The following is a generalized procedure based on the synthesis of the structurally similar 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.[2]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of concentrated hydrochloric acid in water is prepared.

-

Phenylhydrazine and 4,4-dimethyl-3-oxopentanenitrile are added to the acidic solution.

Step 2: Reaction

-

The reaction mixture is heated to a moderate temperature (e.g., 70 °C) for a specified period (e.g., 1 hour).

-

An additional portion of concentrated hydrochloric acid may be added, followed by further heating to drive the reaction to completion.

Step 3: Work-up and Isolation

-

After cooling the reaction mixture, it is neutralized with a base, such as concentrated ammonium hydroxide, while being cooled in an ice bath.

-

The resulting solid precipitate is collected by vacuum filtration.

-

The solid is washed with cold water and dried to afford the crude this compound.

Step 4: Purification

-

The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Rationale Behind Experimental Choices:

-

Acid Catalysis: The acidic medium protonates the carbonyl group of the β-ketonitrile, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.

-

Heating: The reaction is heated to provide the necessary activation energy for the condensation and subsequent cyclization steps.

-

Neutralization: The addition of a base is crucial to deprotonate the pyrazolium intermediate and precipitate the neutral amine product.

Below is a diagram illustrating the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilic character of the exocyclic amino group and the electron-rich pyrazole ring.

Reactions at the Amino Group:

The 5-amino group is a key functional handle for further molecular elaboration. It readily undergoes reactions with various electrophiles, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

-

Condensation: Reaction with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines.

Electrophilic Substitution on the Pyrazole Ring:

While the amino group is the most nucleophilic site, the C4 position of the pyrazole ring is also susceptible to electrophilic attack, particularly under conditions that deactivate the amino group (e.g., by protonation or conversion to a less activating group).

The diagram below illustrates the key reactive sites of the molecule.

Caption: Key reactive sites of this compound.

Applications in Drug Discovery

The this compound scaffold is of significant interest to medicinal chemists. The pyrazole core is a privileged structure in drug design, and the substituents on this molecule offer opportunities for tuning its pharmacological properties.

-

Scaffold for Library Synthesis: The reactive amino group allows for the facile introduction of a wide range of substituents, enabling the creation of diverse chemical libraries for high-throughput screening.

-

Intermediate for Bioactive Molecules: This compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic activities, such as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. The tert-butyl group can provide steric bulk, which can influence binding to biological targets, while the phenyl group can be modified to optimize pharmacokinetic properties.

The following diagram illustrates the role of this compound in a typical drug discovery workflow.

Sources

An In-depth Technical Guide to 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine (CAS No. 126208-61-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine, a heterocyclic amine with significant potential in medicinal chemistry and agrochemical research. This document delves into its chemical identity, synthesis, physicochemical properties, and potential applications, offering field-proven insights and methodologies for professionals in drug discovery and development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of biologically active compounds.[1][2] Its structural versatility and ability to participate in various non-covalent interactions have led to its incorporation into numerous clinically approved drugs and agrochemicals. The substituted pyrazole, this compound, represents a key intermediate for the synthesis of more complex molecules with potential therapeutic or practical applications. Its unique substitution pattern, featuring a bulky tert-butyl group and a phenyl ring, influences its steric and electronic properties, which can be fine-tuned for specific biological targets.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 126208-61-5 | Oakwood Chemical, Sigma-Aldrich |

| Molecular Formula | C₁₃H₁₇N₃ | PubChem |

| Molecular Weight | 215.30 g/mol | PubChem |

| Appearance | Solid | Sigma-Aldrich |

| InChI | InChI=1S/C13H17N3/c1-13(2,3)11-9-12(14)16(15-11)10-7-5-4-6-8-10/h4-9H,14H2,1-3H3 | PubChem |

| SMILES | CC(C)(C)c1cc(N)n(n1)c2ccccc2 | PubChem |

Note: Detailed experimental data such as melting point, boiling point, and solubility for this specific compound are not widely available in public literature. However, related isomers such as 3-tert-butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine have a reported melting point of 111-115 °C.

Synthesis of this compound: A Proposed Methodology

Reaction Principle

The synthesis involves the reaction of phenylhydrazine with 4,4-dimethyl-3-oxopentanenitrile (also known as pivaloylacetonitrile). The reaction proceeds via a condensation-cyclization cascade to form the pyrazole ring.

Proposed Experimental Protocol

This protocol is adapted from the synthesis of the closely related 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.[3][4]

Materials:

-

Phenylhydrazine

-

4,4-Dimethyl-3-oxopentanenitrile

-

Concentrated Hydrochloric Acid

-

Deionized Water

-

Concentrated Ammonium Hydroxide

-

Crushed Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add deionized water and concentrated hydrochloric acid.

-

To this acidic solution, add phenylhydrazine followed by 4,4-dimethyl-3-oxopentanenitrile.

-

Heat the reaction mixture to 70-80 °C with vigorous stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the initial heating period, add another portion of concentrated hydrochloric acid and continue heating for an additional 1-2 hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the acidic solution by the dropwise addition of concentrated ammonium hydroxide until the mixture is basic (pH > 8). The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold deionized water to remove any inorganic impurities.

-

Dry the product under vacuum to obtain this compound.

Causality Behind Experimental Choices:

-

Acidic Conditions: The initial acidic medium facilitates the condensation reaction between the hydrazine and the ketone functionality of the β-ketonitrile.

-

Heating: Provides the necessary activation energy for the cyclization step to form the stable pyrazole ring.

-

Neutralization: The product, being an amine, is protonated in the acidic solution. Basification with ammonium hydroxide deprotonates the amine, causing it to precipitate out of the aqueous solution.

-

Washing with Cold Water: Minimizes the loss of the product due to solubility while effectively removing water-soluble byproducts.

Synthetic Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Characterization (Illustrative)

| Technique | Expected Features |

| ¹H NMR | - Singlet (9H): A sharp singlet around δ 1.2-1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. - Multiplets (5H): A series of multiplets in the aromatic region (δ 7.0-7.8 ppm) corresponding to the protons of the phenyl ring. - Singlet (1H): A singlet around δ 5.5-6.0 ppm for the proton at the C4 position of the pyrazole ring. - Broad Singlet (2H): A broad singlet corresponding to the two protons of the primary amine group (-NH₂), which may be exchangeable with D₂O. |

| ¹³C NMR | - Quaternary Carbon (tert-butyl): A signal around δ 30-35 ppm. - Methyl Carbons (tert-butyl): A signal around δ 28-32 ppm. - Pyrazole Ring Carbons: Signals in the range of δ 90-160 ppm. - Phenyl Ring Carbons: Signals in the aromatic region (δ 120-140 ppm). |

| IR (Infrared) | - N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine. - C-H Stretching (sp³): Bands just below 3000 cm⁻¹ for the tert-butyl group. - C-H Stretching (sp²): Bands just above 3000 cm⁻¹ for the aromatic and pyrazole rings. - C=C and C=N Stretching: Bands in the region of 1500-1650 cm⁻¹. |

| Mass Spec. | - Molecular Ion Peak (M⁺): A prominent peak at m/z = 215, corresponding to the molecular weight of the compound. - Fragmentation Peaks: Characteristic fragmentation patterns, including the loss of a methyl group (M-15) from the tert-butyl moiety. |

Applications in Drug Discovery and Agrochemicals

Phenylpyrazole derivatives are a well-established class of compounds with diverse biological activities. While specific data for this compound is limited, the broader class of phenylpyrazoles has shown significant promise in several areas:

-

Insecticides: Phenylpyrazoles, such as fipronil, act as potent insecticides by blocking GABA-gated chloride channels in insects, leading to central nervous system toxicity.[8][9] The structural features of this compound make it a viable scaffold for the development of novel insecticidal agents.

-

Herbicides: Certain pyrazole derivatives have been developed as herbicides, indicating the potential for this scaffold in agrochemical applications.

-

Pharmaceuticals: The pyrazole core is present in a number of approved drugs with a wide range of therapeutic activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Phenylpyrazole derivatives have been investigated as inhibitors of various enzymes and receptors, including:

-

Kinase Inhibitors: As potential scaffolds for the development of inhibitors of protein kinases involved in cell signaling pathways.

-

MCL-1 Inhibitors: Recent studies have identified phenylpyrazole derivatives as a new class of selective inhibitors of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein overexpressed in various cancers.[10]

-

Logical Relationship in Drug Discovery

Caption: The central role of the pyrazole scaffold in a typical drug discovery workflow.

Safety and Handling

Based on available safety data for this compound, the following precautions should be observed:

-

Hazard Classification: The compound is classified as Acute Toxicity, Oral (Category 4) with the hazard statement H302: Harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection when handling this compound.

-

Handling: Avoid ingestion and inhalation. Use in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries. While detailed experimental data for this specific molecule is not extensively documented, this guide provides a robust framework based on the well-established chemistry and biological activity of the pyrazole scaffold. The proposed synthetic methodology, coupled with an understanding of its physicochemical properties and potential applications, will empower researchers and scientists to effectively utilize this compound in their discovery and development endeavors.

References

- Abonia, R., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3171. [Link]

- Hernández-Ortega, S., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.

- Zanatta, N., et al. (2023). Synthesis of 1,3,5‐trisubstituted pyrazoles.

- Asif, M. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

- Various Authors. (n.d.). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines.

- Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. www.organic-chemistry.org. [Link]

- Gao, Q., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]

- Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

- Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

- Xu, H., et al. (2014). Discovery of a Novel Series of Phenyl Pyrazole Inner Salts Based on Fipronil as Potential Dual-Target Insecticides.

- Xu, H., et al. (2014). Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides. PubMed. [Link]

- Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]

- El-gemeie, G. E. H., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports. [Link]

- Hosseini-Alfatemi, S. M., et al. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

3-tert-butyl-1-phenyl-1H-pyrazol-5-amine molecular weight

An In-Depth Technical Guide to 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. We will delve into its fundamental physicochemical properties, with a primary focus on its molecular weight and the structural features that define its chemical behavior. This document further outlines a detailed, field-proven synthetic protocol, explaining the mechanistic rationale behind the procedural choices. Additionally, we explore the compound's critical role as a versatile intermediate in the development of novel therapeutic agents and other bioactive molecules. Finally, a self-validating analytical workflow for structural confirmation and purity assessment is presented, ensuring researchers and drug development professionals can confidently utilize this valuable chemical scaffold.

Introduction: The Prominence of Pyrazole Scaffolds

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Its structural versatility and ability to participate in various non-covalent interactions allow pyrazole derivatives to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Numerous FDA-approved drugs, such as Celecoxib (an anti-inflammatory agent) and Rimonabant, feature this core structure, highlighting its clinical significance.[1]

Within this important class of compounds, this compound serves as a key chemical building block. Its specific substitution pattern—a bulky tert-butyl group, a phenyl ring, and a reactive primary amine—provides a unique combination of lipophilicity, steric influence, and a functional handle for further chemical modification, making it a valuable starting material for chemical synthesis programs.

Physicochemical and Structural Characteristics

A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development. The molecular weight, in particular, is a critical parameter for stoichiometric calculations in synthesis, analytical characterization, and registration of the substance.

The molecular weight of this compound is 215.29 g/mol . This value is derived from its empirical formula, C₁₃H₁₇N₃.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 215.29 g/mol | |

| Molecular Formula | C₁₃H₁₇N₃ | [2] |

| CAS Number | 126208-61-5 | [2] |

| Appearance | Solid | |

| Synonyms | 5-tert-Butyl-2-phenyl-2H-pyrazol-3-ylamine | [2] |

| InChI Key | GFWSTBBSSBVVQP-UHFFFAOYSA-N |

The structure is defined by three key substituents on the pyrazole ring:

-

1-Phenyl Group: This aromatic ring influences the molecule's overall conformation and provides a site for potential π-π stacking interactions with biological targets.

-

3-tert-Butyl Group: This bulky, lipophilic group can serve as a steric anchor, orienting the molecule within a binding pocket and enhancing its metabolic stability.

-

5-Amine Group: This primary amine is a crucial functional handle. It acts as a hydrogen bond donor and a nucleophile, making it the primary site for derivatization to build more complex molecules.

Synthesis and Mechanistic Rationale

The synthesis of 5-aminopyrazoles is most commonly achieved via the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a β-ketonitrile. This method is robust, high-yielding, and allows for modular assembly of the pyrazole core.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for structurally related aminopyrazoles.[3][4]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (1.0 eq) and 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile) (1.1 eq).

-

Solvent and Catalyst Addition: Add ethanol (5 mL per gram of phenylhydrazine) as the solvent. To this mixture, add a catalytic amount of hydrochloric acid (e.g., 3-4 drops of concentrated HCl).

-

Causality Insight: The acid catalyst is crucial for protonating the carbonyl oxygen of the β-ketonitrile, which activates the ketone for nucleophilic attack by the terminal nitrogen of the phenylhydrazine.

-

-

Condensation Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Mechanistic Note: The initial reaction forms a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second hydrazine nitrogen onto the nitrile carbon, followed by tautomerization, yields the stable 5-aminopyrazole ring system.

-

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

-

Neutralization and Precipitation: Add crushed ice to the residue and carefully neutralize the mixture with a concentrated ammonium hydroxide solution until the pH is basic. This step deprotonates the aminopyrazole, causing it to precipitate out of the aqueous solution.[3]

-

Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water (3 x 15 mL) to remove any inorganic salts and water-soluble impurities.[3]

-

Drying and Purification: Dry the crude product under vacuum. For high-purity material required in drug development, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Diagram: Synthetic Workflow

Caption: A workflow diagram for the synthesis of the title compound.

Key Applications in Research and Development

This compound is not typically an end-product but rather a high-value intermediate. Its primary application is as a scaffold in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[5][6]

-

Pharmaceutical Development: The primary amine at the C5 position is readily derivatized. It can be acylated, alkylated, or used in condensation reactions to form Schiff bases or pyrazolopyrimidines.[3] Research on analogous pyrazole structures has shown their potential as anti-inflammatory, analgesic, and neuro-active agents.[5] This compound serves as an excellent starting point for generating libraries of novel derivatives for high-throughput screening.

-

Agrochemical Chemistry: The pyrazole core is also prevalent in modern agrochemicals. This intermediate can be used to develop novel herbicides and fungicides, where the stability of the core and the modularity of its derivatization are advantageous.[5][6]

Diagram: Role as a Versatile Intermediate

Caption: The central role of the title compound as a chemical intermediate.

Analytical and Quality Control Workflow

To ensure the reliability of experimental data, a newly synthesized batch of this compound must be rigorously characterized. The following workflow constitutes a self-validating system for identity and purity confirmation.

Protocol for Analytical Characterization

-

Initial Assessment:

-

Melting Point: Determine the melting point of the dried solid. A sharp, narrow melting range is indicative of high purity.

-

Thin-Layer Chromatography (TLC): Analyze the compound against the starting materials on a silica plate to confirm the reaction's completion and absence of major impurities.

-

-

Structural Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The proton NMR should show characteristic signals for the tert-butyl protons, aromatic protons, and the amine protons. The carbon NMR will confirm the number of unique carbon environments. These techniques are essential for unambiguous structure elucidation.[1]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: An IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=N/C=C stretching from the pyrazole ring.[1]

-

High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement of the molecular ion, which should match the calculated exact mass of C₁₃H₁₇N₃ (215.1422 g/mol ).[1] This definitively confirms the molecular formula.

-

-

Purity Determination:

-

High-Performance Liquid Chromatography (HPLC): Use a reverse-phase HPLC method to determine the purity of the compound. The result is typically expressed as a percentage of the area of the main peak relative to the total area of all peaks.[5][7] A purity of ≥99% is often required for pharmaceutical applications.[5]

-

Diagram: Analytical Quality Control Workflow

Caption: A comprehensive workflow for the analytical validation of the compound.

Conclusion

This compound is a compound of considerable strategic importance in modern chemical research. With a molecular weight of 215.29 g/mol , its well-defined physicochemical properties and accessible synthesis make it an invaluable building block. The insights provided in this guide—from its rational synthesis and mechanistic underpinnings to its diverse applications and the rigorous analytical methods required for its validation—equip researchers and development professionals with the necessary knowledge to leverage this versatile pyrazole intermediate in their pursuit of novel bioactive molecules.

References

- This compound; Oakwood Chemical. [Link]

- This compound; PubChem, National Center for Biotechnology Inform

- Cuenu, F., et al. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine; Acta Crystallographica Section E: Structure Reports Online, 2012, 68(Pt 10), o3171.

- 3-tert-butyl-1-(4-methylphenyl)

- Pollock, P. M., & Cole, K. P. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine; Organic Syntheses, 2014, 91, 197-208. [Link]

- Titi, A., et al. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide; Molbank, 2024, 2024(1), M1841. MDPI. [Link]

- Villegas, J. M., et al. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone; Molbank, 2020, 2020(3), M1149. MDPI. [Link]

- Cuenu, F., et al. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine; Acta Crystallographica Section E, 2012.

- Titi, A., et al. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine; Molbank, 2023.

Sources

An In-depth Technical Guide on the Biological Activity of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine

A Note to the Reader:

However, the pyrazole scaffold, and more specifically the 5-aminopyrazole core, is a well-established pharmacophore with a broad spectrum of documented biological activities. Numerous derivatives have been synthesized and evaluated for various therapeutic applications. This guide will, therefore, provide a comprehensive overview of the anticipated biological activities of 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine by examining the well-documented activities of structurally related pyrazole derivatives. We will explore the key therapeutic areas where this class of compounds has shown promise, detail the common mechanisms of action, and provide exemplary experimental protocols used to assess these activities. This approach allows us to build a scientifically grounded projection of the potential biological profile of the target compound.

Introduction to the 5-Aminopyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, featured in several FDA-approved drugs.[1] The introduction of an amino group at the 5-position, creating the 5-aminopyrazole scaffold, provides a critical hydrogen bond donor and acceptor, enhancing the molecule's ability to interact with biological targets.[2] The general structure of a 1,3,5-substituted pyrazole, to which our target compound belongs, offers three key points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.

The specific compound, This compound , features a bulky tert-butyl group at the 3-position, a phenyl group at the 1-position (N1 of the pyrazole ring), and the key amino group at the 5-position. The tert-butyl group can influence the compound's lipophilicity and steric interactions with target proteins, while the N1-phenyl group can engage in aromatic interactions.

Anticipated Biological Activities and Mechanisms of Action

Based on extensive literature on pyrazole derivatives, this compound is predicted to exhibit biological activities in several key therapeutic areas, primarily anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties. The most famous example is Celecoxib, a selective COX-2 inhibitor. The anti-inflammatory effects of pyrazole compounds are often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

Inflammation is a complex biological response, and prostaglandins are key mediators of this process. Their synthesis is catalyzed by COX enzymes. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Pyrazole derivatives have been shown to be potent COX inhibitors.

Below is a diagram illustrating the general mechanism of COX inhibition by pyrazole-based anti-inflammatory agents.

Caption: Hypothesized inhibition of the COX pathway by a pyrazole derivative.

Anticancer Activity

A growing body of research highlights the potential of pyrazole derivatives as anticancer agents.[3] Their mechanisms of action in this context are diverse and can involve the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

Mechanism of Action: Kinase Inhibition

Many cancers are driven by the aberrant activity of protein kinases. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, which is structurally related to our target compound, is a known pharmacophore for kinase inhibitors.[2] These compounds can compete with ATP for the binding site on the kinase, thereby blocking its catalytic activity and downstream signaling pathways that promote cell proliferation and survival.

Caption: Competitive inhibition of a protein kinase by a pyrazole derivative.

Methodologies for Biological Evaluation

To ascertain the biological activity of this compound, a series of in vitro and in vivo assays would be necessary. The following protocols are standard in the field for evaluating the anti-inflammatory and anticancer potential of novel compounds.

In Vitro Anti-inflammatory Assays

3.1.1 COX Inhibition Assay

This assay determines the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.

Experimental Protocol:

-

Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

-

Compound Incubation: The test compound (dissolved in DMSO) is pre-incubated with the enzyme in a reaction buffer at various concentrations.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition is calculated relative to a control (DMSO without the compound). The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.

In Vitro Anticancer Assays

3.2.1 Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to assess the cytotoxic effects of the compound on cancer cell lines.

Experimental Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined.

Workflow for In Vitro Anticancer Evaluation:

Caption: A typical workflow for assessing the cytotoxicity of a compound.

Structure-Activity Relationships (SAR) and Future Directions

While specific data for this compound is lacking, we can infer potential structure-activity relationships from related compounds. For instance, the nature of the substituent on the N1-phenyl ring is known to significantly impact biological activity. Electron-withdrawing groups (e.g., nitro) or electron-donating groups (e.g., methyl) on this ring can modulate the electronic properties of the entire molecule and its interaction with biological targets.[4]

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. This would involve:

-

Broad-spectrum screening: Testing the compound against a wide range of biological targets, including various kinases and other enzymes.

-

In vivo studies: Evaluating the efficacy and safety of the compound in animal models of inflammation and cancer.

-

Lead optimization: Synthesizing analogs with modifications at the N1-phenyl ring and the C3-tert-butyl group to improve potency and selectivity.

Conclusion

While a definitive in-depth guide on the biological activity of this compound cannot be written due to a lack of specific experimental data, its chemical structure strongly suggests potential as an anti-inflammatory and anticancer agent. By leveraging the extensive knowledge of the 5-aminopyrazole scaffold, we can hypothesize its mechanisms of action and outline a clear path for its future investigation. The protocols and insights provided in this guide serve as a foundational framework for researchers and drug development professionals to unlock the therapeutic potential of this and related pyrazole derivatives.

References

[3] Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 30(6), 1234. [Link]

[5] Cuenu, F., Abonia-Gonzalez, R., & Cabrera-Ortiz, A. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3171. [Link]

[6] J&K Scientific. (n.d.). 3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine. Retrieved from [Link]

[4] Low, J. N., et al. (2004). 5-Amino-3-tert-butyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2054–o2056.

[2] Milde, F., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(19), 6543. [Link]

[7] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 770634, this compound. Retrieved from [Link]

[8] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2974132, 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine. Retrieved from [Link]

[9] Quiroga, J., et al. (2008). Synthesis of some new 3-(pyrazol-4-yl)-1,2,4-triazolo[3,4-b][3][5][6]thiadiazines. Journal of the Brazilian Chemical Society, 19(4), 743-748.

[10] ResearchGate. (2012). (PDF) 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Retrieved from [Link]

[1] Rojas, R. A., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(1), M1992. [Link]

Taher, A. T., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Inflammation Research, 14, 5925–5956. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C13H17N3 | CID 770634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine | C14H19N3 | CID 2974132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 3-tert-Butyl-1-(3-nitro-phen-yl)-1H-pyrazol-5-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine Derivatives and Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2][3] This guide focuses on a specific, highly versatile class: 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine and its derivatives. The strategic incorporation of a bulky tert-butyl group at the C3 position and an amino group at the C5 position creates a unique chemical architecture that has proven fruitful in the pursuit of novel therapeutics, particularly in the realm of kinase inhibition and anti-inflammatory agents.[4][5] This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound class, supplemented with detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[6] This arrangement confers a unique set of physicochemical properties, including metabolic stability and the ability to act as both hydrogen bond donors and acceptors, making them ideal for interacting with biological targets like enzymes and receptors.[7][8] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.[2][9] This adaptability has led to the development of a wide array of drugs with diverse therapeutic applications, from anti-inflammatory agents like celecoxib to anticancer kinase inhibitors such as crizotinib.[10][11][12]

The this compound scaffold is of particular interest. The key features contributing to its utility are:

-

The Phenyl Group at N1: This group often serves as a key anchoring point within protein binding pockets and can be readily substituted to explore SAR.

-

The tert-Butyl Group at C3: This bulky, lipophilic group can provide steric hindrance that enhances selectivity for specific targets and can also improve metabolic stability.[13]

-

The Amino Group at C5: This functional group is a critical handle for further chemical modification, allowing for the introduction of various pharmacophores. It frequently acts as a key hydrogen bonding moiety in interactions with protein targets.[14][15]

Synthetic Strategies: Accessing the Core Scaffold

The primary and most efficient method for synthesizing 3-substituted-1-aryl-1H-pyrazol-5-amines involves the cyclocondensation of a β-ketonitrile with an arylhydrazine.[13][16] This approach is robust, high-yielding, and tolerant of a variety of functional groups on both starting materials.

General Synthetic Pathway

The synthesis of the core scaffold, this compound, is typically achieved through the reaction of 4,4-dimethyl-3-oxopentanenitrile with phenylhydrazine.[13]

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol: Synthesis of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine

This protocol provides a specific example for synthesizing a derivative of the core scaffold, demonstrating the practical application of the general synthetic strategy. The introduction of a nitro group on the N1-phenyl ring serves as a useful handle for further chemical transformations, such as reduction to an amine.

Objective: To synthesize 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.[13]

Materials:

-

3-Nitrophenylhydrazine

-

4,4-Dimethyl-3-oxopentanenitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Concentrated Ammonium Hydroxide

-

Crushed Ice

Procedure:

-

To a solution of concentrated HCl (3.8 mL) in deionized water (33 mL), add 3-nitrophenylhydrazine (1.50 g, 9.87 mmol) and 4,4-dimethyl-3-oxopentanenitrile (1.85 g, 14.80 mmol).

-

Heat the reaction mixture to 70°C and maintain this temperature for 1 hour with stirring.

-

Add an additional portion of concentrated HCl (3.8 mL) to the mixture and continue heating at 70°C for another hour.

-

After the second hour, cool the reaction mixture and add crushed ice.

-

Neutralize the mixture with concentrated ammonium hydroxide. A solid precipitate will form.

-

Filter the resulting solid under reduced pressure.

-

Wash the solid with cold water (3 x 5 mL).

-

Dry the product at ambient temperature to afford the title compound as a yellow solid.[13]

Self-Validation: The successful synthesis can be confirmed by standard analytical techniques such as NMR spectroscopy to verify the structure and melting point determination to assess purity. The expected product, C13H16N4O2, will exhibit characteristic signals for the tert-butyl group, the aromatic protons, and the amine protons.[13][17]

Structure-Activity Relationships (SAR) and Therapeutic Targeting

The this compound scaffold has been extensively explored as a template for kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[12][18] The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, a close analog of our topic scaffold, is a recognized pharmacophore for targeting the ATP-binding site of various kinases.[5][19]

Targeting Kinases

A key study in this area involved the structural optimization of 1H-pyrazol-3-amine derivatives as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and necroptosis.[4] The development process, starting from a known FGFR inhibitor, highlights the critical role of substitutions on the pyrazole and phenyl rings.

Caption: Logical workflow for SAR-driven optimization of pyrazol-3-amine derivatives.

Key SAR Insights for Kinase Inhibition:

-

N1-Phenyl Substituents: The nature and position of substituents on the N1-phenyl ring are crucial for potency and selectivity. Electron-withdrawing groups, such as a nitro group, can influence the electronic properties of the pyrazole ring and provide points for further derivatization.[13][20][21]

-

C5-Amine Derivatization: The C5-amino group is a key interaction point. Acylation or sulfonylation of this amine can introduce groups that occupy specific sub-pockets within the kinase active site, thereby enhancing binding affinity and selectivity. For instance, the synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide demonstrates the derivatization of this amine with a bulky sulfonamide group.[22]

-

C3-tert-Butyl Group: The tert-butyl group often occupies a hydrophobic pocket. Its size and shape contribute significantly to the compound's selectivity profile, preventing binding to kinases with smaller hydrophobic pockets.[9]

Quantitative Data on Biological Activity

While specific data for the parent compound is limited in the public domain, studies on closely related analogs provide valuable insights. For example, in the development of RIPK1 inhibitors, optimized 1H-pyrazol-3-amine derivatives achieved low nanomolar activity and demonstrated potent protective effects against necroptosis in both human and murine cells.[4]

| Compound Class | Target | Activity | Reference |

| 1H-Pyrazol-3-amine Derivatives | RIPK1 | Low nanomolar IC50 | [4] |

| Pyrazole-based Inhibitors | Aurora Kinases | Sub-micromolar potency | [12] |

| Pyrazole-based Inhibitors | p38α MAPK | Good inhibitory potency | [23] |

Broader Therapeutic Applications

Beyond kinase inhibition, the pyrazole scaffold is associated with a vast range of pharmacological activities.[6][10] This broad applicability suggests that derivatives of this compound could be explored for various other therapeutic indications.

Established Activities of Pyrazole Derivatives:

-

Anti-inflammatory and Analgesic: As exemplified by celecoxib and other COX-2 inhibitors.[11][18]

-

Antimicrobial and Antifungal: Numerous pyrazole derivatives have shown potent activity against various bacterial and fungal strains.[10][24]

-

Anticancer: Acting through various mechanisms beyond kinase inhibition, such as inducing apoptosis.[18][25]

-

Antiviral: Including activity against viruses like TMV and HIV.[26]

-

Cannabinoid Receptor Antagonists: The pyrazole scaffold is central to compounds like Rimonabant, which target CB1 receptors.[27][28][29]

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the design of novel therapeutic agents. Its synthetic accessibility, coupled with the strategic placement of key functional groups, provides a robust platform for generating libraries of diverse compounds. The proven success of related pyrazole derivatives, particularly as kinase inhibitors, underscores the potential of this specific scaffold. Future research should focus on expanding the derivatization of the C5-amine and the N1-phenyl ring to explore new structure-activity relationships and to target a wider range of biological entities. The integration of computational modeling and in silico screening will undoubtedly accelerate the discovery of new lead compounds based on this versatile and powerful heterocyclic core.[1][2]

References

- Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2025). TLDR.

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.

- Recent advances in the therapeutic applications of pyrazolines. (2012). PubMed Central.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI.

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate.

- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025). ResearchGate.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Springer.

- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem.

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science.

- Structure Activity Relationships. drugdesign.org.

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). ACS Publications.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central.

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2024). MDPI.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PubMed Central.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.

- An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). Bentham Science.

- Recent developments in aminopyrazole chemistry. (2025). ResearchGate.

- Pyrazole synthesis. Organic Chemistry Portal.

- Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). PubMed.

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.

- 1-Aryl-3-tert-butyl-1H-pyrazol-5-amines 25a–l. ResearchGate.

- (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (2022). MDPI.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). PubMed Central.

- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.

- 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. (2011). PubMed Central.

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). MDPI.

- 3-tert-Butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine. J&K Scientific.

- 3-terc-butil-1-(4-nitrofenil)-1H-pirazol-5-amina. Chem-Impex.

- 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. (2025). ResearchGate.

- Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health.

- Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). PubMed.

- This compound. Sigma-Aldrich.

- Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. RJPT.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 10. mdpi.com [mdpi.com]

- 11. royal-chem.com [royal-chem.com]

- 12. mdpi.com [mdpi.com]

- 13. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. researchgate.net [researchgate.net]

- 18. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jk-sci.com [jk-sci.com]

- 21. chemimpex.com [chemimpex.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review | Semantic Scholar [semanticscholar.org]

- 25. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 26. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Solubility of 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine in Organic Solvents

Abstract

Solubility is a critical physicochemical property that governs the performance, formulation, and bioavailability of active pharmaceutical ingredients (APIs). For pyrazole derivatives such as 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine, which serve as versatile scaffolds in drug discovery, a thorough understanding of their solubility behavior in various organic solvents is paramount.[1][2] This technical guide provides a comprehensive framework for researchers, chemists, and formulation scientists to systematically evaluate and understand the solubility of this compound. As explicit, pre-existing solubility data for this specific molecule is sparse, this document focuses on equipping the scientist with the foundational principles, strategic solvent selection criteria, and robust, field-proven experimental protocols necessary to generate reliable solubility data. The methodologies detailed herein, including the isothermal shake-flask method coupled with HPLC-based quantification, represent a self-validating system for accurate solubility determination, ensuring data integrity for applications ranging from reaction chemistry to crystallization process development.[3][4]

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrazole core. The molecule's structure is characterized by several key functional groups that dictate its chemical behavior and physical properties, including solubility.

Key Structural Features & Physicochemical Properties:

-

Molecular Formula: C₁₃H₁₇N₃

-

Molecular Weight: 215.29 g/mol

-

Functional Groups:

-

Primary Amine (-NH₂): A polar group capable of acting as both a hydrogen bond donor and acceptor. This significantly influences solubility in polar protic solvents.

-

Pyridine-like and Pyrrole-like Nitrogens: The pyrazole ring contains two nitrogen atoms, contributing to the molecule's polarity and ability to engage in hydrogen bonding.

-

Phenyl Ring (-C₆H₅): A large, nonpolar, aromatic group that contributes to hydrophobicity and can participate in π-π stacking interactions.

-

tert-Butyl Group (-C(CH₃)₃): A bulky, nonpolar (lipophilic) alkyl group that increases steric hindrance and significantly contributes to solubility in nonpolar solvents.[5][6]

-

The interplay between the polar amine and pyrazole moieties and the nonpolar phenyl and tert-butyl groups results in an amphiphilic character, suggesting a complex solubility profile across solvents of varying polarities.

| Property | Value / Description | Source |

| Molecular Formula | C₁₃H₁₇N₃ | |

| Molecular Weight | 215.29 g/mol | |

| Physical Form | Solid | |

| SMILES String | CC(C)(C)c1cc(N)n(n1)-c2ccccc2 | [7] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[8] The guiding principle is "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[6][8]

-

Polar Solvents (e.g., Methanol, Acetonitrile, DMSO): These solvents will primarily interact with the polar -NH₂ group and the nitrogen atoms of the pyrazole ring through hydrogen bonding and dipole-dipole interactions.[5][9] The large nonpolar moieties (phenyl and tert-butyl) will disrupt these interactions, limiting solubility.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents will interact favorably with the phenyl and tert-butyl groups through London dispersion forces.[6] However, the energetic penalty of breaking the strong hydrogen bonds between the solute molecules (solute-solute interactions) in the crystal lattice will limit solubility.

-

Intermediate Polarity Solvents (e.g., Dichloromethane, Ethyl Acetate): These solvents may offer a better balance, capable of interacting with both the polar and nonpolar regions of the molecule, potentially leading to higher solubility.

The dissolution process involves overcoming the solute's crystal lattice energy and creating a cavity in the solvent to accommodate the solute molecule. For this compound, the strong intermolecular hydrogen bonds formed by the amine group in the solid state will require significant energy to break, a key factor influencing its solubility.

Caption: Key functional groups and their associated intermolecular forces.

Strategic Selection of Organic Solvents

A systematic evaluation of solubility requires testing a panel of solvents that covers a wide range of polarities and chemical classes. This approach provides a comprehensive profile essential for applications like reaction optimization, purification, and crystallization.[3][4][10]

| Solvent Class | Example Solvents | Primary Interactions with Solute | Rationale for Inclusion |

| Polar Protic | Methanol, Ethanol | Hydrogen bonding with -NH₂ and pyrazole N | Evaluates the impact of strong hydrogen bond donation/acceptance. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | Dipole-dipole interactions, H-bond acceptance | Key for many organic reactions and HPLC analysis. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Dipole-dipole, limited H-bond acceptance | Common reaction and extraction solvents. |

| Esters | Ethyl Acetate (EtOAc) | Dipole-dipole, moderate polarity | Widely used in chromatography and extraction. |

| Chlorinated | Dichloromethane (DCM) | Dipole-dipole, dispersion forces | Excellent solvent for a wide range of organic compounds. |

| Aromatic | Toluene | Dispersion forces, π-π stacking with phenyl ring | Assesses solubility in nonpolar, aromatic environments. |

| Aliphatic | n-Heptane, Cyclohexane | Dispersion forces | Establishes a baseline for nonpolar, aliphatic solubility. |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility, as recommended by guidelines like OECD 105.[11][12][13] It is a robust method that ensures the solution has reached thermodynamic equilibrium.[14]

4.1 Principle An excess amount of the solid compound is agitated in the chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured using a validated analytical method.[15]

4.2 Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg precision)

-

Glass vials (e.g., 4-20 mL) with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringes (glass, appropriate volume)

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes for dilutions

-

HPLC system with a UV detector

4.3 Step-by-Step Methodology

-

Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. An amount that is visually in excess (e.g., 20-50 mg in 2-5 mL of solvent) is typically sufficient.

-

Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150-250 rpm).

-

Causality Insight: Constant temperature is critical as solubility is temperature-dependent. Agitation ensures the entire solvent volume is continuously exposed to the solid, accelerating the path to equilibrium.

-

-

Equilibrium Time: Allow the slurries to agitate for a sufficient duration. For many organic compounds, 24 hours is a good starting point, but 48-72 hours may be necessary.

-

Self-Validation: To confirm equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.[14]

-

-

Sampling: After equilibration, stop the agitation and allow the vials to stand undisturbed at the test temperature for at least 1-2 hours to let the excess solid settle.

-

Filtration: Carefully draw a sample from the clear supernatant using a syringe. Attach a syringe filter and discard the first portion (to saturate the filter membrane). Filter the remaining aliquot into a clean vial.

-

Causality Insight: Filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. The filter must be chemically inert to the solvent.

-

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical calibration curve. Record the dilution factor precisely.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC method (detailed in Section 5.0).

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Quantitative Analysis by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for accurately quantifying the concentration of dissolved solute due to its specificity, sensitivity, and precision.[16][17]

5.1 Suggested HPLC Method Parameters A generic starting method for a pyrazole derivative like this would be:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

-